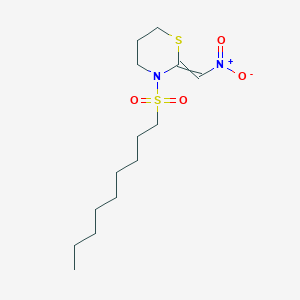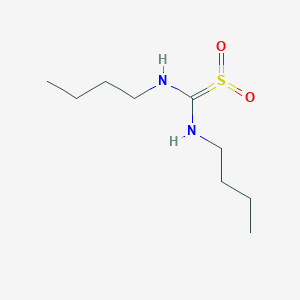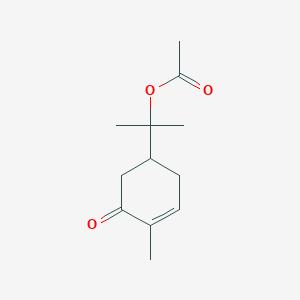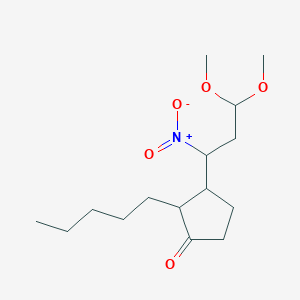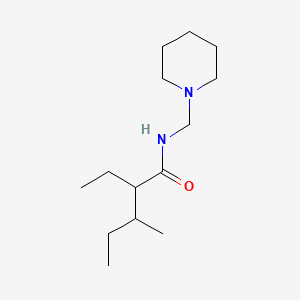
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is an organic compound with the molecular formula C14H28N2O It is a derivative of pentanamide, featuring additional ethyl, methyl, and piperidinylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoic acid with piperidine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact mechanism can vary depending on the context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanamide: The parent compound, lacking the additional ethyl, methyl, and piperidinylmethyl groups.
N-Ethylpentanamide: A derivative with an ethyl group attached to the nitrogen atom.
N-Methylpentanamide: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is unique due to its specific structural modifications, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
88018-51-3 |
|---|---|
Formule moléculaire |
C14H28N2O |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
2-ethyl-3-methyl-N-(piperidin-1-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H28N2O/c1-4-12(3)13(5-2)14(17)15-11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3,(H,15,17) |
Clé InChI |
SCQXXQZWLSOCNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)C(=O)NCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
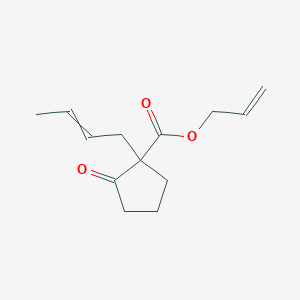
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
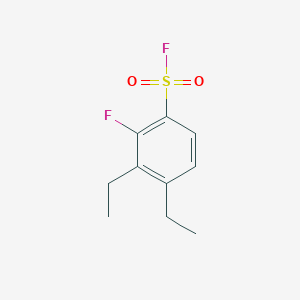
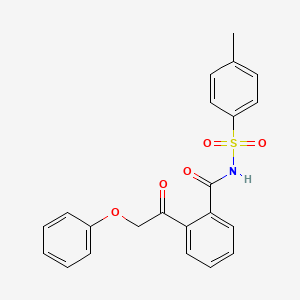
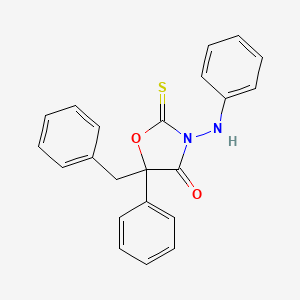
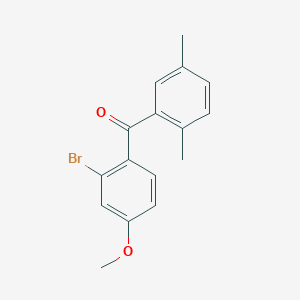
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
